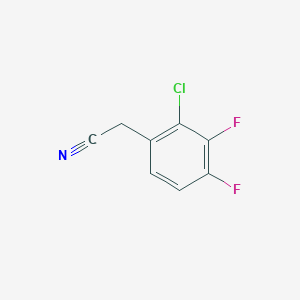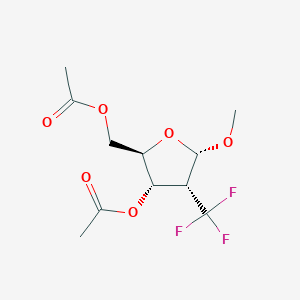
((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate is a complex organic compound characterized by its unique tetrahydrofuran ring structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Tetrahydrofuran Ring: This step involves cyclization reactions under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This is usually achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Acetylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can modulate various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- (2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The presence of the trifluoromethyl group in ((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance the compound’s effectiveness in various applications.
Propriétés
Formule moléculaire |
C11H15F3O6 |
|---|---|
Poids moléculaire |
300.23 g/mol |
Nom IUPAC |
[(2R,3S,4R,5S)-3-acetyloxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15F3O6/c1-5(15)18-4-7-9(19-6(2)16)8(11(12,13)14)10(17-3)20-7/h7-10H,4H2,1-3H3/t7-,8-,9-,10+/m1/s1 |
Clé InChI |
FLMUHDLCWYXXHC-KYXWUPHJSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)OC)C(F)(F)F)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)OC)C(F)(F)F)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


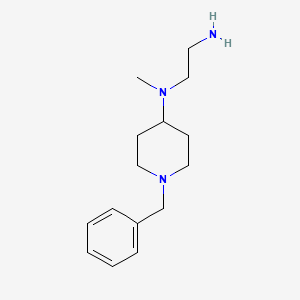
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
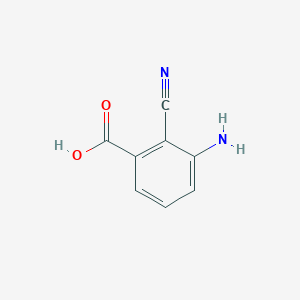
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)

![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)


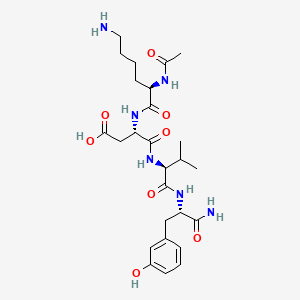

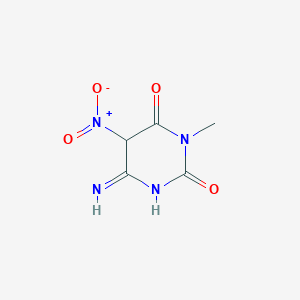

![5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B12327384.png)
